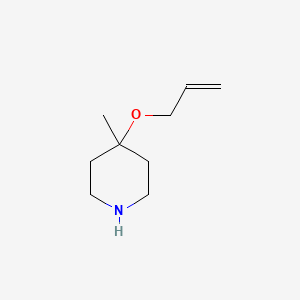

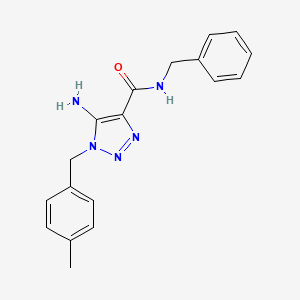

![molecular formula C8H14N2OS2 B2957267 N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine CAS No. 298219-58-6](/img/structure/B2957267.png)

N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine” is a complex organic compound. It contains an amine group (-NH2), which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three . The compound also seems to have a hydroxyimino group (-N=OH), which is a type of oxime. Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. Amines can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides . The hydroxyimino group could potentially be introduced through the reaction of a carbonyl compound with hydroxylamine .Chemical Reactions Analysis

Amines are known to act as nucleophiles in many reactions due to the lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . The hydroxyimino group can also participate in various reactions, such as tautomerization to oximes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the types and locations of its functional groups, and its overall shape .Scientific Research Applications

Synthesis and Characterization of Compounds

The synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3), through the reaction of hydroxymethyl pyrazole derivatives with primary amines has been explored. These compounds were characterized using various spectroscopic techniques and single crystal X-ray crystallography. The study suggests potential biological activity against breast cancer and microbes, highlighting the importance of structural analysis in understanding the bioactivity of synthesized compounds (Titi et al., 2020).

Metabolic Activation Studies

Research on N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines has shown that they can be metabolically activated by human liver sulfotransferases (STs). This process potentially contributes to individual susceptibility to environmental and dietary carcinogens, emphasizing the role of metabolic activation in the assessment of carcinogenic risk (Chou, Lang & Kadlubar, 1995).

Polymerization Studies

Investigations into the thermal latency and structure–activity relationship of aminimides in the polymerization of epoxide have been conducted. These studies show that aminimides can act as thermally latent initiators for the polymerization of glycidyl phenyl ether (GPE), providing insights into the polymerization process and the potential for developing new polymeric materials (Lee, Sanda & Endo, 1997).

Ring-Opening Polymerization

Research on the use of commercial aminoalcohols as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine has been reported. This work demonstrates the synthesis of metal-free α-hydroxy-ω-amino telechelic polymers, highlighting the versatility of aminoalcohols in polymer synthesis (Bakkali-Hassani et al., 2018).

Advanced Glycation End-Products

The formation of advanced glycation end-products (AGEs) by methylglyoxal, a highly reactive alpha-oxoaldehyde, in food and living organisms has been studied. This research sheds light on the biochemical pathways leading to AGE formation and their implications for diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović & Turk, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body to exert its effects. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its chemical reactivity, such as its ability to act as a nucleophile .

Properties

IUPAC Name |

(NE)-N-[(4-methyl-2-propan-2-ylimino-1,3-dithiolan-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS2/c1-6(2)10-7-12-5-8(3,13-7)4-9-11/h4,6,11H,5H2,1-3H3/b9-4+,10-7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMJQTKCTQKPFR-BNJCJFPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1SCC(S1)(C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N=C1SCC(S1)(C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

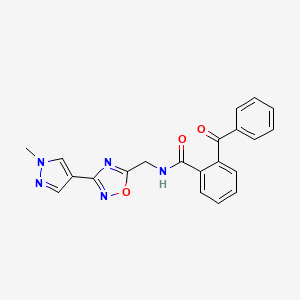

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

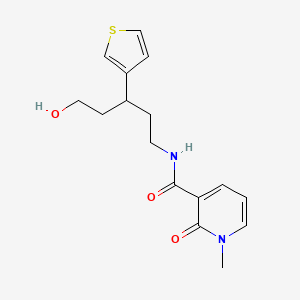

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)